molecular formula C15H14ClN5OS2 B6500917 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 869346-85-0

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B6500917
CAS RN: 869346-85-0
M. Wt: 379.9 g/mol
InChI Key: GWBSPCPWBUQSGD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a thiadiazole ring, a sulfanyl group, and a chlorophenyl group. These groups are common in many biologically active compounds and could potentially contribute to various pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the imidazole and thiadiazole rings would likely result in a rigid, planar structure. The chlorophenyl group could potentially participate in π-π stacking interactions, which could be important for binding to biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole and thiadiazole rings are aromatic and would therefore be relatively stable, but could potentially participate in electrophilic substitution reactions. The sulfanyl group could be susceptible to oxidation, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. The presence of the imidazole and thiadiazole rings would likely result in a relatively high melting point and low solubility in water. The chlorophenyl group could potentially increase the lipophilicity of the compound .

Future Directions

Future research could involve further exploration of the biological activity of this compound, including in vitro and in vivo studies to determine its pharmacological effects. Additionally, studies could be conducted to optimize the synthesis of this compound and to investigate its potential as a lead compound in drug discovery .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-10-19-20-14(24-10)18-13(22)9-23-15-17-6-7-21(15)8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBSPCPWBUQSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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